5beta-Pregnane-11beta,21-diol-3,20-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

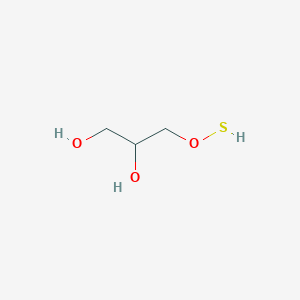

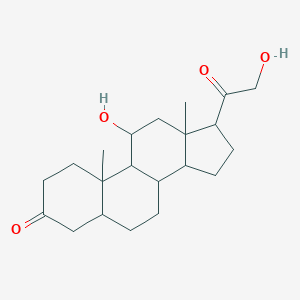

5beta-Pregnane-11beta,21-diol-3,20-dione, also known as dihydrocorticosterone, is a compound with the molecular formula C21H32O4 . It has a molecular weight of 348.5 g/mol . The IUPAC name for this compound is 11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12,14-17,19,22,24H,3-11H2,1-2H3 . The Canonical SMILES string is CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O .Physical And Chemical Properties Analysis

The compound has a molecular weight of 348.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass of the compound is 348.23005950 g/mol . The topological polar surface area of the compound is 74.6 Ų .Wissenschaftliche Forschungsanwendungen

Brain Tissue Enzymatic Activity

Research by Kawahara, Berman, and Green (1975) identified the presence of a 5β-reductase in dog cerebral cortex, which converts progesterone to 5β-pregnane-3,20-dione. This enzymatic activity could play a role in regulating the central nervous system, although its specific function remains unclear (Kawahara, Berman, & Green, 1975).

Analytical Characterization

Derks and Drayer (1978) conducted a study involving the synthesis and gas chromatography-mass spectrometry of various ring A reduced 6-hydroxylate corticosteroids, including 5β-pregnane-11β,21-diol-3,20-dione. This research provides insights into the structural analysis and characterization of such compounds (Derks & Drayer, 1978).

Anxiolytic-Like Profiles in Rodent Behavior

Rodgers and Johnson (1998) investigated the anxiolytic-like profiles of various A-ring-reduced metabolites of deoxycorticosterone and progesterone, including 5β-pregnane-11β,21-diol-3,20-dione, in mice. Their study revealed significant behavioral effects in reducing anxiety-related behavior without altering general activity levels (Rodgers & Johnson, 1998).

Plant Cell Culture Studies

Haussmann et al. (1997) explored the effects of various pregnanes, including 5β-pregnane-11β,21-diol-3,20-dione, on cardenolide accumulation in cell and organ cultures of Digitalis lanata. This study sheds light on the biosynthesis of cardenolides and the potential role of pregnanes in this process (Haussmann, Kreis, Stuhlemmer, & Reinhard, 1997).

Steroidogenesis in Fish

Lee, Lam, and Tan (2002) researched the in vitro metabolism of 17-hydroxyprogesterone by gonadal tissues in the grouper during sex inversion, identifying the synthesis of 5β-pregnane-11β,21-diol-3,20-dione. Their findings contribute to understanding the complex hormonal processes during fish sex inversion (Lee, Lam, & Tan, 2002).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5beta-Pregnane-11beta,21-diol-3,20-dione involves the conversion of pregnenolone to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Sodium Hydride (NaH)", "Methyl Acetoacetate", "Ethyl Acetoacetate", "Pyridine", "Acetic Anhydride", "Chloroform", "Methanol", "Sodium Hydroxide (NaOH)", "Hydrochloric Acid (HCl)", "Sodium Sulfate (Na2SO4)", "Diethyl Ether" ], "Reaction": [ "Step 1: Pregnenolone is treated with sodium hydride in dry THF to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with methyl acetoacetate or ethyl acetoacetate in the presence of pyridine to form the corresponding enolate intermediate.", "Step 3: The enolate intermediate is then reacted with acetic anhydride to form a cyclic intermediate.", "Step 4: The cyclic intermediate is then treated with hydrochloric acid to form the desired compound, which is purified by extraction with chloroform and methanol.", "Step 5: The purified compound is treated with sodium hydroxide to form the sodium salt, which is then extracted with diethyl ether to obtain the final product." ] } | |

CAS-Nummer |

566-01-8 |

Molekularformel |

C21H32O4 |

Molekulargewicht |

348.5 g/mol |

IUPAC-Name |

(5R,8S,9S,10S,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12,14-17,19,22,24H,3-11H2,1-2H3/t12-,14+,15+,16-,17+,19-,20+,21+/m1/s1 |

InChI-Schlüssel |

CTTOFMJLOGMZRN-BBWLNIHDSA-N |

Isomerische SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O |

SMILES |

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O |

Kanonische SMILES |

CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O |

Synonyme |

11β,21-Dihydroxy-5β-pregnane-3,20-dione; (5R,8S,9S,10S,11S,13S,14S,17S)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)